1-(4-Nitrophenyl)prop-2-en-1-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an anthracene-based chalcone, (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (abbreviated as N-ANC), was synthesized as a new nonlinear optical (NLO) material . The synthesis involved single-crystal X-ray diffraction, TGA/DTA, NMR (1H & 13C), FT-IR and UV–Vis–NIR spectroscopies, and DFT studies .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one was determined using ChemSpider ID 9261444 .
Scientific Research Applications
Photophysical Properties in Solvents
1-(4-Nitrophenyl)prop-2-en-1-ol demonstrates interesting photophysical properties when interacting with different solvents. Kumari et al. (2017) studied the absorption and fluorescence characteristics of various chalcone derivatives, including those related to this compound, in multiple solvents. They found significant solvatochromic effects, indicating shifts in absorption and fluorescence spectra from non-polar to polar solvents. This behavior is attributed to intramolecular charge transfer interactions, suggesting potential applications in the study of solvent effects on molecular properties (Kumari, Varghese, George, & Sudhakar, 2017).
Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition mechanisms. Ricigliano and Penning (1990) explored how this compound and similar compounds affect the activity of 3 alpha-hydroxysteroid dehydrogenase. Their research indicated that these compounds, through oxidation and inactivation processes, could covalently modify the NAD(P)+-binding site of the enzyme, offering insights into enzyme regulation and potential therapeutic applications (Ricigliano & Penning, 1990).
Corrosion Inhibition
Baskar et al. (2012) investigated the use of chalcone derivatives, related to this compound, as corrosion inhibitors for mild steel. Their research demonstrated that these compounds, especially those with specific structural features, are effective in inhibiting corrosion in acidic environments. This suggests potential applications in industrial corrosion protection (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Nonlinear Optical Properties
Maidur and Patil (2018) examined the nonlinear optical properties of chalcone derivatives, including compounds similar to this compound. They found that these compounds exhibit strong nonlinear absorption and optical limiting properties, which are crucial for applications in laser protection and optical device fabrication (Maidur & Patil, 2018).
Properties
IUPAC Name |
1-(4-nitrophenyl)prop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6,9,11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWUWDTKLRMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924424 | |
Record name | 1-(4-Nitrophenyl)prop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123232-63-3 | |
Record name | 1-(4'-Nitrophenyl)-2-propen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123232633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Nitrophenyl)prop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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